molecular formula C9H11FN2 B14805009 (S)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine

(S)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B14805009
M. Wt: 166.20 g/mol
InChI Key: QDAJHTQUEOFGCL-VIFPVBQESA-N
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Description

(S)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 3rd position and a pyrrolidine ring attached to the 5th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and (S)-pyrrolidine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a base, such as sodium hydride, to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 3-fluoropyridine.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: The reaction is scaled up using larger quantities of starting materials and solvents.

    Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.

    Automation: Automated systems may be used to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine-substituted pyridines.

Scientific Research Applications

(S)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may bind to nicotinic acetylcholine receptors, modulating neurotransmitter release and affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    (S)-Nornicotine: A pyridine alkaloid similar in structure but lacking the fluorine atom.

    Nicotine: Another pyridine derivative with a methyl group on the pyrrolidine ring.

    Cotinine: A metabolite of nicotine with a similar pyridine-pyrrolidine structure.

Uniqueness

(S)-3-Fluoro-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

3-fluoro-5-[(2S)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H11FN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1

InChI Key

QDAJHTQUEOFGCL-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CN=C2)F

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)F

Origin of Product

United States

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